(3,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
描述
属性
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-16-4-7-18(8-5-16)31-23-21(27-28-31)22(25-15-26-23)29-10-12-30(13-11-29)24(32)17-6-9-19(33-2)20(14-17)34-3/h4-9,14-15H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZSAOWLKIBFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)OC)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the use of Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds under mild conditions . The process generally involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(3,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the triazolo and pyrimidinyl moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学研究应用
(3,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (3,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound is part of a broader class of triazolopyrimidine derivatives. Key structural analogs and their properties are compared below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s p-tolyl group (R1) increases lipophilicity compared to the methoxy-substituted analogs (Compounds A and B). This may enhance membrane permeability but reduce aqueous solubility.
Electronic and Steric Modifications :
- The 3-methoxy substituent in Compound B creates steric hindrance and alters electronic distribution compared to the para-substituted analogs, which could impact binding to biological targets .
- The 3,4-dimethoxyphenyl group (common in the target compound and Compounds A/B) provides electron-donating effects, favoring interactions with hydrophobic pockets in enzymes or receptors .
Synthetic Considerations :
- highlights methods for synthesizing pyrazolo-triazolopyrimidine derivatives, though the target compound’s triazolopyrimidine core requires distinct regioselective strategies to position substituents correctly .
生物活性
The compound (3,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, identified by its CAS number 920178-41-2, is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 459.5 g/mol. The structure features a combination of a dimethoxyphenyl group, a triazolopyrimidine moiety, and a piperazine ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 920178-41-2 |
Anticancer Properties
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of triazole and piperazine have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
A notable study demonstrated that triazole derivatives showed IC50 values ranging from 7.01 µM to 14.31 µM against various cancer cell lines such as HeLa and MCF-7 . The specific activity of this compound in this context remains to be fully elucidated but suggests potential for further investigation.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Triazole derivatives have been extensively studied for their antibacterial and antifungal activities. For example, compounds containing the triazolo[4,5-d]pyrimidine scaffold have shown effectiveness against various bacterial strains .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Research indicates that certain derivatives can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : Compounds with similar structures have been reported to cause cell cycle arrest at various phases.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Triazole Derivatives : A series of triazole-based compounds were synthesized and evaluated for their anticancer activity against HCT116 colon cancer cells. The most potent compound exhibited an IC50 value of 9 µM .
- Piperazine Derivatives : Research on piperazine derivatives revealed significant antimicrobial activity against Staphylococcus aureus with MIC values as low as 16 µg/mL .
常见问题
Q. What established synthesis protocols are used for this compound?
The synthesis typically involves multi-step routes:
- Step 1: Formation of the triazolopyrimidine core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated coupling reactions .
- Step 2: Functionalization of the piperazine moiety using nucleophilic substitution or amide coupling .
- Step 3: Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization in ethanol . Key challenges include controlling regioselectivity during triazole formation and minimizing byproducts during piperazine coupling.
Q. Which spectroscopic techniques validate structural integrity?
- 1H/13C NMR: Confirms aromatic proton environments (δ 3.8–4.2 ppm for methoxy groups, δ 7.2–8.1 ppm for aromatic protons) .
- HPLC-MS: Verifies molecular weight (calculated: 475.509 g/mol; observed: m/z 476.2 [M+H]+) and purity (>95%) .
- X-ray crystallography: Resolves stereochemistry of the triazolopyrimidine core and piperazine conformation (if crystals are obtainable) .
Q. What preliminary biological activities are reported?
- Anticancer activity: IC50 values of 2–10 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via MTT assays .
- Antimicrobial effects: Moderate inhibition (MIC: 25–50 µg/mL) against Staphylococcus aureus and Escherichia coli .
- Mechanistic hints: Preliminary docking studies suggest adenosine receptor antagonism .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazolopyrimidine core?
- Catalyst optimization: Use Pd(PPh3)4 (2 mol%) for Suzuki-Miyaura couplings to improve aryl group incorporation .
- Solvent selection: DMF/water mixtures enhance solubility of intermediates during cyclization .
- Temperature control: Maintain 80–100°C during triazole formation to balance reaction rate and side-product formation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays: Compare results from MTT, apoptosis (Annexin V), and clonogenic assays to confirm cytotoxicity .
- Dose-response validation: Use 8-point dilution series to rule out false positives from single-concentration screens .
- Control experiments: Include reference compounds (e.g., doxorubicin for anticancer assays) and solvent-only controls .
Q. Which computational methods predict target interactions?
- Molecular docking: AutoDock Vina screens against kinase domains (PDB IDs: 3NYX, 4U5J) to prioritize adenosine A2A receptor targets .
- Molecular dynamics (MD): Simulate ligand-receptor binding stability over 100 ns trajectories (AMBER force field) .
- QSAR modeling: Correlate substituent electronegativity (e.g., methoxy vs. ethoxy groups) with IC50 values .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Variation points: Modify the methoxyphenyl (C3/C4 substitution) and p-tolyl groups to assess steric/electronic effects .
- Bioisosteric replacements: Substitute triazolopyrimidine with pyrazolopyrimidine to evaluate core flexibility .
- Piperazine substitutions: Introduce methyl or acetyl groups to probe hydrogen-bonding interactions .
Q. What challenges arise in pharmacokinetic profiling?
- Solubility limitations: Aqueous solubility <10 µg/mL necessitates formulation with DMSO/PEG 400 for in vivo studies .
- Metabolic stability: Microsomal assays (human liver microsomes) show rapid oxidation of the methoxy groups (t1/2 < 30 min) .
- BBB penetration: LogP ~3.2 suggests moderate blood-brain barrier permeability, requiring PET imaging validation .
Data Contradiction Analysis Example
Conflict: One study reports IC50 = 2 µM in MCF-7 cells , while another shows no activity at 10 µM .
Resolution:
- Assay conditions: Verify cell passage number, serum concentration (e.g., 10% FBS vs. 5% FBS affects proliferation rates) .
- Compound stability: Test degradation in culture media via LC-MS over 24–48 hr .
- Target specificity: Use CRISPR knockouts (e.g., A2A receptor) to confirm on-target effects .
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